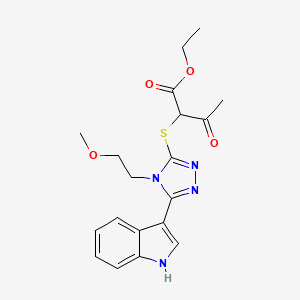

ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate

Description

BenchChem offers high-quality ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-4-27-18(25)16(12(2)24)28-19-22-21-17(23(19)9-10-26-3)14-11-20-15-8-6-5-7-13(14)15/h5-8,11,16,20H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQRIQUQKXRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of an indole moiety, a triazole ring, and a thioether linkage, which may contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate is C₁₄H₁₈N₄O₃S, with an approximate molecular weight of 342.38 g/mol. The structural features include:

- Indole moiety : Known for various biological activities including anticancer and antimicrobial properties.

- Triazole ring : Associated with low toxicity and good pharmacokinetic characteristics.

- Thioether linkage : Enhances lipophilicity and may improve membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate exhibit significant antimicrobial properties. For instance, related triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of sulfur into the triazole ring is noted to enhance bioactivity by modulating electron density and lipophilicity .

Table 1: Comparison of Antimicrobial Activities

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate | S. aureus, E. coli | TBD |

| 5-(1H-indol-3-yl)-4-methylthio-1,2,4-triazole | Candida albicans | 7.80 µg/mL |

| 4-(4-methoxyphenyl)-4H-1,2,4-triazol | Various | 12.50 µg/mL |

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties. Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate may exhibit similar effects through interaction with key molecular targets involved in cancer cell proliferation. Studies have indicated that related compounds can inhibit cell growth in various cancer cell lines .

The mechanism of action for ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate likely involves:

- Binding to Enzymes/Receptors : The indole and triazole rings can interact with specific sites on enzymes or receptors.

- Modulation of Biochemical Pathways : This interaction may trigger cascades that affect cellular functions such as apoptosis or immune response.

Study on Antimicrobial Efficacy

A study conducted on indole-based triazoles demonstrated their effectiveness against resistant strains of bacteria. The compound exhibited a significant reduction in bacterial load in vitro and in vivo models when tested against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Cytotoxicity Assessment

In another study focusing on cytotoxicity against cancer cell lines (A549 and MCF7), several indole derivatives showed IC50 values in the micromolar range (<10 µM), indicating promising potential for anticancer applications .

Scientific Research Applications

Medicinal Chemistry

The medicinal properties of ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate are primarily attributed to its indole and triazole moieties. These structures are known for their biological activities, including anticancer, antimicrobial, and antifungal effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The indole ring is known for its ability to modulate various cellular pathways involved in cancer progression. Studies have shown that derivatives of triazoles can inhibit tumor growth by targeting specific enzymes and signaling pathways associated with cancer cell proliferation .

| Compound | Activity | Mechanism |

|---|---|---|

| Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate | Anticancer | Inhibition of cell proliferation through apoptosis induction |

| Similar Indole-Triazole Compounds | Anticancer | Modulation of cell cycle and apoptosis pathways |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazoles are well-documented for their effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents .

Agricultural Applications

In agriculture, compounds with triazole structures are often utilized as fungicides due to their ability to inhibit fungal growth. Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate could potentially be developed into a fungicide formulation targeting crop diseases caused by fungal pathogens.

Fungicidal Activity

Triazole derivatives have been shown to exhibit broad-spectrum antifungal activity. The incorporation of an indole moiety may further enhance the bioactivity of this compound against specific fungal strains that threaten agricultural productivity .

Material Science Applications

The unique chemical structure of ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate also opens avenues in material science. Its potential as a precursor for novel materials or coatings that require specific chemical properties can be explored.

Synthesis of Functional Materials

The compound could be utilized in the synthesis of functional materials with tailored properties for applications in electronics or photonics due to its unique electronic structure derived from the indole and triazole components.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance triazole cyclization efficiency .

- Catalysts : Triethylamine improves thioether bond formation by scavenging acids .

- Temperature Control : Maintain 80–100°C during cyclization to minimize side products .

How should researchers design experiments to characterize the structural features of this compound using spectroscopic and chromatographic methods?

Basic Research Focus

A multi-technique approach is critical:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C=O (1680–1750 cm⁻¹) and C=S (600–700 cm⁻¹) stretches .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 456) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole-indole region .

What strategies are effective for resolving contradictions in biological activity data across different studies involving similar triazole-indole derivatives?

Advanced Research Focus

Contradictions often arise from:

Q. Resolution Methods :

- Orthogonal Assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion .

- Dose-Response Curves : Generate sigmoidal plots to calculate accurate EC50 values .

What advanced computational methods can predict the binding interactions of this compound with potential enzymatic targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Focus on hydrogen bonds between the triazole ring and catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

- QM/MM Calculations : Study transition states for enzyme inhibition (e.g., acetylcholinesterase) using Gaussian09 .

Validation : Compare predicted binding energies with experimental IC50 values from enzyme inhibition assays .

How can researchers mitigate challenges related to the instability of the thioether linkage during synthesis and storage?

Q. Advanced Research Focus

- Synthesis :

- Storage :

- Store at –20°C in amber vials with desiccants to limit hydrolysis .

- Monitor degradation via TLC (silica gel, hexane:ethyl acetate 3:1) .

Analytical Confirmation : Track stability via HPLC peak area reduction over time .

What methodologies are recommended for analyzing the metabolic stability of this compound in in vitro hepatic models?

Q. Advanced Research Focus

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, and quantify parent compound depletion via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylation (m/z +16) or demethylation (m/z –14) products .

- CYP Enzyme Mapping : Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify isoforms involved .

Data Interpretation : Calculate intrinsic clearance (CLint) using the half-life method and scale to in vivo using the well-stirred model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.